1,2-Dinitrobenzene

Catalog No.
S596437
CAS No.
25154-54-5
M.F
C6H4(NO2)2
C6H4N2O4
C6H4N2O4
M. Wt
168.11 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dinitrobenzene

CAS Number

25154-54-5

Product Name

1,2-Dinitrobenzene

IUPAC Name

1,2-dinitrobenzene

Molecular Formula

C6H4(NO2)2
C6H4N2O4
C6H4N2O4

Molecular Weight

168.11 g/mol

InChI

InChI=1S/C6H4N2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H

InChI Key

IZUKQUVSCNEFMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-]

solubility

0.05 % (NIOSH, 2016)
7.91e-04 M
Sol in alc, benzene, chloroform
1 g dissolves in 6600 ml cold water, 2700 ml boiling water
In water, 133 mg/l @ 25 °C
Solubility in water: very poor
Solubility in water: poor
0.05%

Synonyms

1,2-dinitrobenzene, o-dinitrobenzene, ortho-dinitrobenzene

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound 1,2-Dinitrobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.05 % (niosh, 2016)7.91e-04 msol in alc, benzene, chloroform1 g dissolves in 6600 ml cold water, 2700 ml boiling waterin water, 133 mg/l @ 25 °csolubility in water: very poorsolubility in water: poor0.05%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60682. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.

1,2-Dinitrobenzene (ortho-dinitrobenzene) is a highly reactive, isomeric nitroaromatic compound primarily procured as an advanced precursor for specialized heterocyclic synthesis and nucleophilic aromatic substitution (SNAr). Unlike the more common and cheaper meta-isomer, the ortho-positioning of the two strongly electron-withdrawing nitro groups in 1,2-dinitrobenzene uniquely activates the aromatic ring, allowing one nitro group to function as a highly effective leaving group [1]. This structural feature, combined with its specific electrochemical reduction profile and a distinct melting point of 118 °C, makes it an indispensable starting material for the halogen-free synthesis of 2-nitroanilines, benzimidazoles, and quinoxalines in pharmaceutical and advanced materials manufacturing [2].

Procuring a generic 'dinitrobenzene' mixture (often listed under CAS 25154-54-5) or substituting 1,2-dinitrobenzene with the cheaper 1,3-dinitrobenzene leads to catastrophic synthetic failures in targeted workflows. The meta-relationship in 1,3-dinitrobenzene prevents the SNAr displacement of a nitro group, as it lacks the resonance stabilization required to form the Meisenheimer complex, rendering it useless for synthesizing 2-alkylaminonitrobenzenes [1]. Furthermore, 1,3-dinitrobenzene and 1,4-dinitrobenzene cannot undergo the ortho-specific reductive cyclizations required to form benzimidazole or quinoxaline cores [2]. Thermally, the isomers exhibit drastically different melting points (118 °C for the ortho isomer vs. 89.6 °C for the meta isomer), meaning that any isomeric impurity or substitution will severely disrupt crystallization, reactor heating profiles, and downstream purification protocols [3].

Nucleophilic Aromatic Substitution (SNAr) Competence

In SNAr reactions with aliphatic amines (such as butylamine), 1,2-dinitrobenzene acts as a highly effective electrophile where one nitro group serves as the leaving group, directly yielding 2-alkylaminonitrobenzenes. In stark contrast, 1,3-dinitrobenzene is completely unreactive toward nitro-group displacement under identical conditions because the meta-nitro group cannot stabilize the intermediate Meisenheimer complex [1].

Evidence DimensionSNAr nitro-group displacement viability
Target Compound DataDirect conversion to 2-alkylaminonitrobenzenes via nitro leaving group
Comparator Or Baseline1,3-Dinitrobenzene (0% conversion via nitro displacement)
Quantified DifferenceAbsolute reactivity vs. complete inertness for this specific pathway
ConditionsReaction with primary aliphatic amines (e.g., butylamine) in non-polar or polar solvents

Buyers must select 1,2-dinitrobenzene to enable halogen-free, direct amination routes to ortho-nitroanilines, as meta- or para-isomers cannot undergo this specific transformation.

Precursor Suitability for Ortho-Fused Heterocycles

1,2-Dinitrobenzene is uniquely capable of undergoing one-pot reductive coupling with aldehydes or vicinal diols to form ortho-fused heterocycles. For example, under catalytic hydrogenation conditions, 1,2-dinitrobenzene reacts with benzaldehyde to yield 2-phenylbenzimidazole at high conversions (e.g., >80% under optimized conditions) [1]. 1,3-Dinitrobenzene cannot form these structures due to the geometric impossibility of bridging meta-positioned nitrogens.

Evidence DimensionYield of ortho-fused heterocycles (e.g., benzimidazoles)
Target Compound DataHigh yield (>80%) via in situ reduction to 1,2-diaminobenzene/2-nitroaniline
Comparator Or Baseline1,3-Dinitrobenzene and 1,4-Dinitrobenzene (0% yield)
Quantified DifferenceExclusive structural viability for ortho-annulation
ConditionsCatalytic reductive coupling with aldehydes or diols

Procurement of 1,2-dinitrobenzene is mandatory for library synthesis of benzimidazole and quinoxaline pharmaceutical cores, as other isomers are structurally incompatible.

Electrochemical Reduction Potential for Radical Anion Formation

The electrochemical reduction of dinitrobenzenes to their respective radical anions is highly isomer-dependent. Quantitative cyclic voltammetry and computational studies demonstrate that 1,2-dinitrobenzene has a first one-electron reduction potential (E1) of -0.287 V, whereas 1,3-dinitrobenzene requires a more negative potential of -0.345 V to achieve the same reduction [1].

Evidence DimensionFirst one-electron reduction potential (E1)
Target Compound Data-0.287 V
Comparator Or Baseline1,3-Dinitrobenzene (-0.345 V)
Quantified Difference58 mV more positive reduction potential for 1,2-dinitrobenzene
ConditionsStandard electrochemical reduction conditions in aprotic solvents

The lower energy barrier for reduction dictates the selection of 1,2-dinitrobenzene for mild electrochemical syntheses and redox-triggered supramolecular assemblies.

Thermal Processability and Phase Transition Profile

The thermal properties of dinitrobenzene isomers vary dramatically, directly impacting process engineering. 1,2-Dinitrobenzene exhibits a melting point of 118 °C, which is nearly 30 °C higher than that of 1,3-dinitrobenzene (89.6 °C) and significantly lower than 1,4-dinitrobenzene (174 °C) [1].

Evidence DimensionMelting Point
Target Compound Data118 °C
Comparator Or Baseline1,3-Dinitrobenzene (89.6 °C)
Quantified Difference28.4 °C higher melting point than the meta isomer
ConditionsStandard atmospheric pressure

The distinct melting profile requires specific reactor heating and crystallization parameters, meaning generic isomer mixtures will cause unpredictable phase behaviors and purification failures.

Halogen-Free Synthesis of 2-Nitroanilines

Because 1,2-dinitrobenzene's ortho-nitro group functions as an excellent leaving group, it is the preferred precursor for synthesizing 2-alkylaminonitrobenzenes via nucleophilic aromatic substitution (SNAr). This avoids the need for halogenated precursors, streamlining the production of specialized aniline derivatives [1].

One-Pot Manufacturing of Benzimidazole and Quinoxaline Cores

The ortho-positioning of the nitrogen atoms makes 1,2-dinitrobenzene the exclusive choice among its isomers for reductive cyclization workflows. It is heavily procured for one-pot transfer hydrogenative condensation with vicinal diols or aldehydes to rapidly build benzimidazole and quinoxaline scaffolds used in pharmaceutical discovery [2].

Redox-Active Supramolecular Assembly

Due to its specific and more positive one-electron reduction potential (-0.287 V) compared to the meta-isomer, 1,2-dinitrobenzene is selected for advanced electrochemical applications, including the formation of redox-dependent supramolecular complexes (e.g., with diarylureas) under mild applied potentials [3].

Physical Description

One or more of the three isomeric (1,2- 1,3- and 1,4-) dinitrobenzenes, which are solids at room conditions, presumably in a non-aqueous solvent or carrier. Toxic by skin absorption. Exposure of the confined material to heat or shock may result in explosive decomposition. Produces toxic oxides of nitrogen during combustion.
Dinitrobenzene is a white or yellow crystalline solid or dissolved in a liquid carrier. It is insoluble in water. It is toxic by skin absorption and by inhalation (dust, etc.). It is combustible. Exposure of the confined material to fire or heat or shock may result in the spontaneous decomposition of the material with a resultant explosion. Produces toxic oxides of nitrogen during combustion.
O-dinitrobenzene is a colorless to yellow solid. Sinks and slowly mixes with water. (USCG, 1999)
WHITE-TO-YELLOW CRYSTALS.
WHITE-TO-PALE-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
Pale-white or yellow crystalline solid.
Pale-white or yellow solid.

Color/Form

COLORLESS OR YELLOW CRYSTALS, NEEDLES OR PLATES
White to yellow monoclinic plates
White crystals
Pale white or yellow, crystalline solid.

XLogP3

1.7

Boiling Point

606 °F at 760 mm Hg (USCG, 1999)
318.0 °C
319 °C @ 773 mm Hg
319 °C
~300 °C
See individual isomers for properties
606°F

Flash Point

302 °F (USCG, 1999)
302 °F (150 °C) (Closed Cup)
150 °C c.c.
302°F

Vapor Density

5.79 (AIR= 1)
Relative vapor density (air = 1): 5.8

Density

1.31 at 68 °F (USCG, 1999)
1.3119 g/cu cm
1.6 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
1.57

LogP

1.69 (LogP)
log Kow = 1.69
1.69
1.46-1.58

Melting Point

244.4 °F (USCG, 1999)
118.5 °C
117 - 118.5 °C
118 °C
244°F

UNII

35XUO924Y0

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (97.67%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (97.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (97.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.55e-05 mmHg
4.55X10-5 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C:

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

25154-54-5
528-29-0

Wikipedia

O-dinitrobenzene

Use Classification

Fire Hazards -> Reactive - 4th degree

Methods of Manufacturing

Nitration of nitrobenzene with hot mixed acid. /Dinitrobenzene/

Analytic Laboratory Methods

Hazardous organic and inorganic cmpd, incl o-dinitrobenzene, in water were determined by gas chromatography and mass spectroscopy.
OSW Method 8270B. Determination Semivolatile Organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique. Detection limit = 40.0 ug/l.
OSW Method 8091. Nitroaromatics and Cyclic Ketones: Capillary Column Technique.

Storage Conditions

STORE ONLY IN PERMANENT MAGAZINE. THIS HIGH EXPLOSIVE SHOULD BE KEPT WELL AWAY FROM INITIATOR EXPLOSIVES; PROTECTED FROM PHYSICAL DAMAGE; SEPARATED FROM OXIDIZING MATERIALS, COMBUSTIBLES, & SOURCES OF HEAT.

Interactions

IN SUBACUTE POISONING, SYMPTOMS MAY BE PRECIPITATED BY SUNLIGHT OR BY INGESTION OF ALCOHOL. /DINITROBENZENE/

Dates

Last modified: 07-20-2023

Explore Compound Types